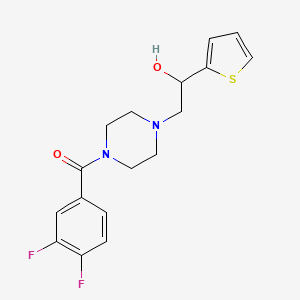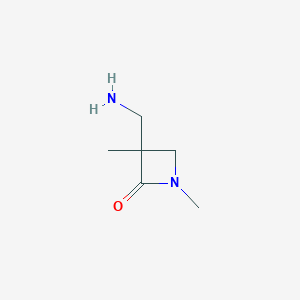![molecular formula C16H13FN4O2S3 B2371669 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide CAS No. 1005302-59-9](/img/structure/B2371669.png)
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide” is a complex organic compound. It contains a thiazolo[3,2-b][1,2,4]triazole core, which is a type of heterocyclic compound . These types of compounds have been known for their various pharmaceutical applications .
Scientific Research Applications
Drug Discovery
The unique structural features of 1,2,3-triazoles, including their high chemical stability and aromatic character, have led to their widespread use in drug development . The compound could serve as a scaffold for designing novel drugs. Researchers can modify its substituents to create analogs with improved pharmacological properties. For instance, anticonvulsant drugs, cephalosporin antibiotics, anticancer agents, and β-lactam antibiotics have all incorporated the 1,2,3-triazole core .
Organic Synthesis
1,2,3-Triazoles play a crucial role in organic synthesis. Their versatile reactivity allows for the construction of complex molecules. Researchers can employ click chemistry approaches, such as Huisgen 1,3-dipolar cycloaddition or metal-catalyzed 1,3-dipolar cycloaddition, to synthesize diverse 1,2,3-triazole derivatives . By leveraging this compound’s unique structure, chemists can access new synthetic pathways.
Fluorescent Imaging and Materials Science
The compound’s aromatic character makes it suitable for fluorescent imaging applications. Researchers can incorporate it into fluorescent dyes or probes for cellular imaging, biosensors, or tracking specific biological processes. Additionally, its stability and compatibility with various materials make it relevant for materials science, including optoelectronic devices and sensors.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. The presence of the thiazole ring in the structure suggests that it may interact with target receptors through hydrogen bond accepting and donating characteristics . The fluorophenyl group and the thiophene-2-sulfonamide moiety could also contribute to the compound’s interactions with its targets .
Biochemical Pathways
Given the broad range of pharmacological activities associated with similar compounds , it is likely that multiple biochemical pathways could be affected. These could potentially include pathways involved in inflammation, oxidative stress, viral replication, and cancer cell proliferation .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds , suggesting that this compound may also have been studied using similar methods.
Result of Action
Given the pharmacological activities associated with similar compounds , it is likely that the compound could have a range of effects at the molecular and cellular levels. These could potentially include inhibition of inflammation, reduction of oxidative stress, inhibition of viral replication, and inhibition of cancer cell proliferation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s interactions with its targets and its overall stability .
Future Directions
properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S3/c17-13-5-2-1-4-12(13)15-19-16-21(20-15)11(10-25-16)7-8-18-26(22,23)14-6-3-9-24-14/h1-6,9-10,18H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBQSTAVMJKKNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CS4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-7,8,9,10,11,12-hexahydrocycloocta[b]pyrido[2',3':4,5]thieno[3,2-e]pyridin-2(1H)-one](/img/structure/B2371588.png)

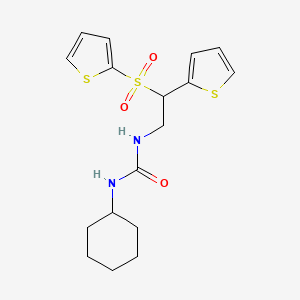

![methyl 2-(3,5-dimethylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2371592.png)
![N-(2,4-difluorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2371593.png)
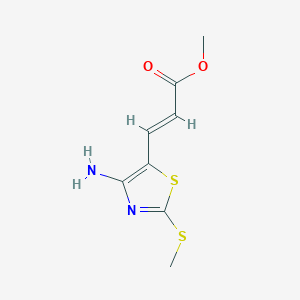
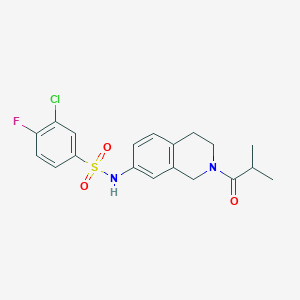
![3-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2371597.png)
![(E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide](/img/structure/B2371599.png)
